molecular formula C6H8O2 B1205996 4-Hydroxy-2-cyclohexen-1-one

4-Hydroxy-2-cyclohexen-1-one

Cat. No.: B1205996
M. Wt: 112.13 g/mol
InChI Key: AMFCFGFZMSQOIU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-cyclohexen-1-one is a versatile cyclic enone that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a reactive α,β-unsaturated ketone system and a hydroxyl group, making it a useful intermediate for constructing complex molecular architectures. Researchers utilize this cyclohexenone derivative in the development of novel synthetic methodologies. It has been identified as a key intermediate in the Mn(III)/Co(II)-catalyzed oxidative cyclization of furans for the efficient synthesis of benzofuran derivatives, which are structures of significant interest in pharmaceutical and materials science research . Furthermore, related polyfunctionalized cyclohexane structures and cyclohexenones are actively investigated as precursors for enantioselective synthesis, providing access to chiral building blocks like (R)- and (S)-4-Hydroxy-2-cyclohexenone . While specific biological data for this exact compound is limited in the public domain, its structural analogs are commonly explored in various research applications. This product is intended for chemical synthesis and research purposes only. It is not approved for human consumption. Researchers should consult the safety data sheet and handle this compound with appropriate laboratory precautions.

Properties

IUPAC Name

4-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFCFGFZMSQOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-2-cyclohexen-1-one, also known as 4-hydroxycyclohex-2-enone, has the molecular formula C6H8O2C_6H_8O_2 and a molecular weight of approximately 112.13 g/mol. The compound features a hydroxyl group and a conjugated double bond, which contribute to its reactivity in organic synthesis and biological systems .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation, potentially offering protective effects against conditions such as diabetes mellitus where oxidative stress is prevalent .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation, suggesting its utility in developing new anticancer agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has been shown to affect glucose-induced insulin secretion, indicating potential implications for diabetes treatment .

Building Block in Organic Synthesis

This compound serves as a versatile intermediate in various synthetic pathways. Its structure allows for multiple reactions, including:

  • Michael Addition Reactions : It can participate in Michael addition with nucleophiles, which is valuable for constructing complex molecules.
  • Diels-Alder Reactions : The compound can act as a diene in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives .

These reactions are fundamental in synthesizing pharmaceuticals and other fine chemicals.

Enzymatic Reactions

Enzymatic methods utilizing this compound have been explored for synthesizing chiral compounds. For example, its application in biotransformations using specific microbial strains has been reported, leading to the production of novel phenolic compounds with potential biological activities .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound derivatives through various assays measuring their ability to scavenge free radicals. The results indicated significant antioxidant activity compared to standard antioxidants, highlighting the potential therapeutic applications in preventing oxidative damage .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, several derivatives of this compound were synthesized and tested against various cancer cell lines. The findings revealed that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as lead compounds for drug development .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAntioxidant properties; inhibition of glucose-induced insulin secretionSignificant reduction in oxidative stress markers
Synthetic ApplicationsBuilding block for organic synthesis; participates in Michael addition and Diels-Alder reactionsVersatile intermediate for complex molecule synthesis
Enzymatic ReactionsBiotransformation to produce chiral compoundsNovel phenolic compounds with biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexenones

Xi-4-Hydroxy-4-methyl-2-cyclohexen-1-one

  • Structure : Differs by a methyl group at C4 instead of a hydroxyl group.
  • Properties : Higher lipophilicity due to the methyl substituent, reducing water solubility. Its acidity is weaker (pKa ~12–14) compared to 4-hydroxy-2-cyclohexen-1-one .
  • Occurrence : Naturally found in herbs and spices, unlike the synthetic this compound .

4-Methylene-2-cyclohexen-1-one

  • Structure : Replaces the hydroxyl group with a methylene (=CH₂) group.
  • Reactivity : The methylene group enhances electrophilicity, making it more reactive in conjugate additions. For example, it reacts efficiently with mixed cuprate reagents at low temperatures (−78°C), whereas this compound requires silyl ether protection (e.g., trimethylsilyl) for similar reactivity .
  • Synthesis : Synthesized in four steps from commercial materials with 65–75% overall yield, compared to the multi-step biosynthesis of this compound in marine Streptomyces .

1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

  • Structure: Features additional methyl groups at C2 and C6 and a butenone side chain.
  • Applications : Used in fragrance synthesis (e.g., β-damascone derivatives) due to its complex substituents, unlike the simpler this compound, which is primarily a synthetic intermediate .

4-(4-Hydroxyphenyl)cyclohexanone

  • Structure : Incorporates a hydroxyphenyl group at C4.
  • Electronic Effects : The aromatic ring increases electron density, altering reactivity in oxidation and reduction reactions. This compound is utilized in polymer synthesis and pharmaceutical intermediates, whereas this compound is more common in small-molecule synthesis .

4-(2-Propenyl)-2-cyclohexen-1-one

  • Structure : Substituted with a propenyl group at C4.
  • Reactivity : The allyl group enables cycloaddition and polymerization reactions, contrasting with the hydroxyl-directed reactivity of this compound .

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) pKa Applications
This compound C₆H₈O₂ 112.13 C4-OH Moderate ~10–12 Organic synthesis, antibiotics
Xi-4-Hydroxy-4-methyl-2-cyclohexen-1-one C₇H₁₀O₂ 126.15 C4-OH, C4-CH₃ Low ~12–14 Natural product isolation
4-Methylene-2-cyclohexen-1-one C₇H₈O 108.14 C4=CH₂ Insoluble N/A Reactive intermediate
4-(4-Hydroxyphenyl)cyclohexanone C₁₂H₁₄O₂ 190.24 C4-(4-hydroxyphenyl) Low ~9–11 Polymer/pharmaceutical synthesis
4-(2-Propenyl)-2-cyclohexen-1-one C₉H₁₂O 136.19 C4-allyl Insoluble N/A Cycloaddition reactions

Preparation Methods

Substrate Preparation and Catalytic Reduction

The enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives begins with 1,4-cyclohexanedione monoethylene acetal. A two-step dehydrogenation protocol converts this precursor into enone 4 (88% yield) via silyl enol ether formation and oxidation with an IBX·MPO complex. Asymmetric hydrogenation of enone 4 employs (R,R)- or (S,S)-Noyori-I catalysts in a biphasic CH₂Cl₂/H₂O system with tetrabutylammonium chloride (TBAC) and HCOONa.

Reaction Conditions and Outcomes

  • Catalyst Loading : 0.020 mmol (3 mol%) of (R,R)-Noyori-I.

  • Temperature : Room temperature (25°C).

  • Yield : 67% for allylic alcohol (R)-6 , with a 6:1 ratio against fully hydrogenated byproduct 7 .

  • Enantiomeric Excess (ee) : 92% ee after ketal cleavage and purification.

This method enables access to both (R)- and (S)-enantiomers by switching the catalyst configuration, achieving 44% overall yield for 4-hydroxy-2-cyclohexenone and 60% for O-silyl derivatives.

Modular Synthesis via Sigmatropic Rearrangement

Reaction Design and Mechanistic Insights

A 2023 study demonstrated a modular route to diaryl-substituted cyclohexenones using phenyl pyruvate and enones. The reaction proceeds through a hemiketal intermediate, followed by a sigmatropic rearrangement to form 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid (1a ) in 86% yield.

Key Optimization Parameters

  • Substrate Scope : Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) yield para-substituted derivatives.

  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Temperature : 80°C for 12–24 hours.

Case Study: Synthesis of 2

Using 4-hydroxyphenylpyruvic acid instead of phenylpyruvic acid produced 4-(para-phenol)-5-phenyl-cyclohexenone (2 ) in 10% yield (69:31 dr). The method’s flexibility allows rapid diversification of the cyclohexenone scaffold.

Oxidation of Beta-Isophorone

Patent-Based Oxidation Protocol

A 1996 patent (EP0330745A2) details the oxidation of beta-isophorone to 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one using perhydrol (30% H₂O₂) and formic acid.

Process Parameters

  • Molar Ratio : Perhydrol:formic acid = 1:1 to 5:1.

  • Temperature : 0–100°C (optimal at 25–50°C).

  • Yield : >80% with minimal byproducts.

Advantages Over Competing Methods

  • Safety : Formic acid quenches excess peroxide, preventing explosive decomposition.

  • Scalability : No noble metal catalysts required, reducing costs.

Comparative Analysis of Preparation Methods

MethodStarting MaterialCatalyst/ReagentYield (%)ee (%)Key Advantage
Asymmetric Hydrogenation1,4-Cyclohexanedione(R,R)-Noyori-I6792High enantiocontrol
RearrangementPhenyl pyruvateNone86N/AModular diaryl substitution
Beta-Isophorone OxidationBeta-isophoroneH₂O₂/HCOOH80N/ACost-effective and scalable

Challenges and Optimization Strategies

Byproduct Formation in Hydrogenation

The asymmetric reduction of enone 4 produces fully hydrogenated byproduct 7 (14% yield). Mitigation strategies include:

  • Lower H₂ Pressure : Reducing H₂ partial pressure decreases over-hydrogenation.

  • Catalyst Screening : Chiral phosphine ligands improve selectivity.

Solvent Effects in Sigmatropic Rearrangements

Polar solvents like DMF accelerate the reaction but may promote ester hydrolysis. Mixed solvent systems (e.g., DMF/H₂O 9:1) balance reactivity and stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-2-cyclohexen-1-one, and how are reaction conditions optimized?

  • Methodological Answer :

  • Stepwise Synthesis : Start with commercially available cyclohexane derivatives (e.g., cyclohexanone). Introduce hydroxyl and ketone groups via oxidation-reduction cascades. For example, oxidation of substituted cyclohexanol derivatives using catalysts like CrO₃ or enzymatic systems can yield targeted products .
  • Condition Optimization : Monitor reaction temperature (typically 20–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., 0.5–5 mol%) to balance yield and purity. Use TLC or HPLC for real-time progress tracking .
  • Yield Improvement : Purify intermediates via column chromatography or recrystallization to minimize side products (e.g., over-oxidation to carboxylic acids) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies hydroxyl (-OH) protons (δ 1.5–2.5 ppm) and olefinic protons (δ 5.0–6.0 ppm). ¹³C NMR confirms ketone (δ ~200 ppm) and cyclohexene carbons .
  • IR Spectroscopy : Detect O-H stretches (3200–3600 cm⁻¹) and conjugated ketone C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₈O₂ for this compound) and fragments (e.g., loss of H₂O or CO) .

Q. How should researchers address stability challenges during storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption. Use desiccants like silica gel .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition pathways (e.g., keto-enol tautomerism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer :

  • Systematic Review : Compile literature data (e.g., PubChem, NIST Chemistry WebBook ) and categorize by variables: catalyst type, solvent, temperature. Use meta-analysis to identify outliers .
  • Experimental Replication : Reproduce high-discrepancy protocols with controlled variables (e.g., anhydrous vs. hydrated solvents). Quantify impurities via GC-MS to assess reproducibility .

Q. What experimental designs are optimal for studying keto-enol tautomerism in this compound?

  • Methodological Answer :

  • Dynamic NMR : Track tautomeric equilibrium in deuterated solvents (e.g., DMSO-d₆) at varying temperatures. Calculate energy barriers via line-shape analysis .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate tautomer stability. Compare with experimental data to validate computational parameters .

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to introduce stereocenters. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic Resolution : Optimize reaction time and catalyst loading (e.g., 1–10 mol%) to favor one enantiomer. Use polarimetric analysis for real-time ee tracking .

Data Contradiction Analysis Framework

Variable Common Discrepancies Resolution Strategy
Reaction Yield 40–80% range in literatureReplicate under controlled anhydrous conditions
Tautomer Ratio Keto vs. enol dominance in different solventsUse DFT modeling + solvent polarity analysis
Stereoselectivity Conflicting ee values for chiral derivativesStandardize catalyst batch and purification steps

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